molecular formula C19H16N2O4S B5985875 5-(2,4-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(2,4-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5985875
M. Wt: 368.4 g/mol
InChI Key: XKYWRUAWEOZAKH-XNTDXEJSSA-N
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Description

5-(2,4-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMP, and it is a member of the pyrimidine family of organic compounds.

Mechanism of Action

The mechanism of action of DMP is not yet fully understood, but studies suggest that it may act as a potent inhibitor of cellular proliferation and angiogenesis. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DMP has been shown to inhibit the expression of various oncogenes, which are genes that promote cancer growth.
Biochemical and Physiological Effects:
DMP has been shown to have several biochemical and physiological effects in vivo and in vitro. Studies have demonstrated that this compound can modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis. Additionally, DMP has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMP in lab experiments is its high potency and selectivity against cancer cells. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using DMP in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for research on DMP. One area of interest is the development of more efficient synthesis methods to produce higher yields of pure DMP. Another area of research is the investigation of the potential use of DMP in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of DMP and to determine its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 5-(2,4-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising chemical compound with significant potential applications in scientific research. Its high potency and selectivity against cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully elucidate its mechanism of action and to determine its potential applications in other fields.

Synthesis Methods

The synthesis of 5-(2,4-dimethoxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction between 2,4-dimethoxybenzaldehyde and thiourea in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. This synthesis method has been optimized to produce high yields of pure DMP.

Scientific Research Applications

The potential applications of DMP in scientific research are vast and varied. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DMP exhibits significant anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-14-9-8-12(16(11-14)25-2)10-15-17(22)20-19(26)21(18(15)23)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,22,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYWRUAWEOZAKH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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